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Compound of Interest

Compound Name: 2,6-Dimethyl-2-heptanol

Cat. No.: B077958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
dimethyl-2-heptanol (CAS No: 13254-34-7), a tertiary alcohol with applications in various

chemical industries. The document presents a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its

identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses of 2,6-dimethyl-2-heptanol.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 2,6-Dimethyl-2-heptanol
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~1.15 s 6H (CH₃)₂C-OH

~0.85 d 6H (CH₃)₂CH-

~1.2-1.5 m 7H
-CH₂-CH₂-CH₂- and -

CH(CH₃)₂

~1.6 s 1H -OH

Table 2: ¹³C NMR Spectroscopic Data for 2,6-Dimethyl-2-heptanol

Chemical Shift (ppm) Carbon Type Assignment

~70.5 C C2 (-C(CH₃)₂OH)

~43.5 CH₂ C3

~39.5 CH₂ C5

~28.0 CH C6

~24.5 CH₂ C4

~29.5 CH₃ C1, C2-CH₃

~22.5 CH₃ C7, C6-CH₃

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 2,6-Dimethyl-2-heptanol
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Wavenumber (cm⁻¹) Intensity Assignment

~3370 Strong, Broad O-H stretch (alcohol)

~2955 Strong C-H stretch (alkane)

~1465 Medium C-H bend (alkane)

~1365 Medium C-H bend (gem-dimethyl)

~1145 Medium C-O stretch (tertiary alcohol)

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data for 2,6-Dimethyl-2-heptanol

m/z Relative Intensity (%) Proposed Fragment

126 Low [M-H₂O]⁺

111 Moderate [M-H₂O-CH₃]⁺

69 High [C₅H₉]⁺

59 100 [(CH₃)₂COH]⁺

43 High [C₃H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2,6-dimethyl-2-heptanol (typically 5-25 mg) is prepared in a deuterated solvent

(e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H). Chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard (0 ppm).
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Infrared (IR) Spectroscopy
A drop of neat 2,6-dimethyl-2-heptanol is placed between two sodium chloride (NaCl) or

potassium bromide (KBr) plates to form a thin liquid film. The IR spectrum is then recorded

using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400

cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are typically acquired using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the

GC, where it is vaporized and separated from any impurities. The separated compound then

enters the mass spectrometer, where it is bombarded with electrons (typically at 70 eV),

causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge

ratio (m/z) and detected.

Visualizations
Molecular Structure and Key Mass Fragments
The following diagram illustrates the structure of 2,6-dimethyl-2-heptanol and the proposed

structures of its major fragments observed in mass spectrometry.
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Caption: Structure of 2,6-dimethyl-2-heptanol and its major mass fragments.
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General Spectroscopic Analysis Workflow
This diagram outlines the general workflow for the spectroscopic analysis of a chemical

compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dimethyl-2-heptanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077958#spectroscopic-data-nmr-ir-ms-of-2-6-
dimethyl-2-heptanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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